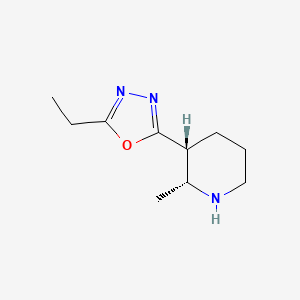

![molecular formula C21H16N6O3S3 B2469631 4-benzoyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392319-43-6](/img/structure/B2469631.png)

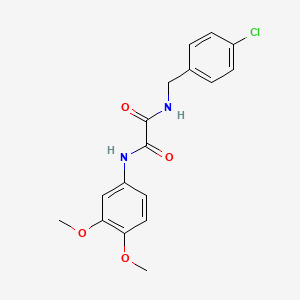

4-benzoyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

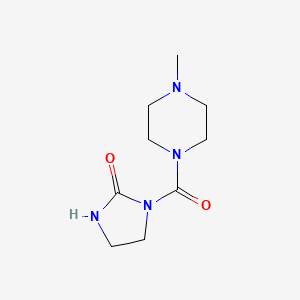

The compound appears to contain several notable functional groups, including a benzoyl group, a thiadiazole ring, and an amide group. These groups are common in many pharmaceutical compounds due to their reactivity and ability to form stable structures .

Molecular Structure Analysis

The presence of multiple aromatic rings (benzoyl and thiadiazole) likely contributes to the compound’s stability. The amide group could participate in hydrogen bonding, potentially increasing the compound’s solubility in polar solvents .Chemical Reactions Analysis

Thiadiazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can undergo reactions at the sulfur and nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the amide) could increase solubility in water, while the aromatic rings could increase stability and rigidity .Applications De Recherche Scientifique

Synthesis and Characterization

The compound and its derivatives are synthesized through various chemical reactions, often aiming to explore their structural and functional properties. For instance, Adhami et al. (2012) described the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its complexes with Ni and Pd, offering insights into the structural aspects through IR, NMR spectroscopy, and mass spectrometry (Adhami et al., 2012).

Antimicrobial and Antifungal Activities

Compounds with the 1,3,4-thiadiazole structure have been evaluated for their potential antimicrobial and antifungal effects. Mange et al. (2013) synthesized a series of novel Schiff bases from benzoyl glycine and thiocarbohydrazide, testing them for biological activity against various microbes, highlighting the importance of structural modifications in enhancing biological activity (Mange et al., 2013).

Anticancer Evaluation

The application in anticancer research is particularly noteworthy. Tiwari et al. (2017) conducted a study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups, evaluating their in vitro anticancer activity against multiple human cancer cell lines. Their findings revealed that most synthesized compounds showed promising anticancer activity, indicating potential therapeutic applications (Tiwari et al., 2017).

Inhibition of Carbonic Anhydrases

Another significant application is the inhibition of carbonic anhydrases, which is a target for the treatment of various conditions. Ulus et al. (2016) synthesized acridine-acetazolamide conjugates and tested them as inhibitors of human carbonic anhydrases, showing that these compounds can inhibit the enzyme in low micromolar to nanomolar range, suggesting potential for therapeutic use (Ulus et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-benzoyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N6O3S3/c1-12-24-25-19(32-12)22-16(28)11-31-21-27-26-20(33-21)23-18(30)15-9-7-14(8-10-15)17(29)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,22,25,28)(H,23,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMAEAKOFVSDEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N6O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

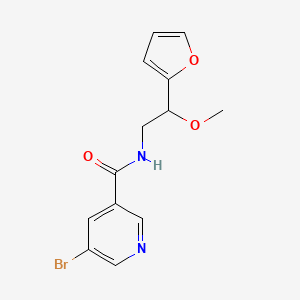

![Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2469551.png)

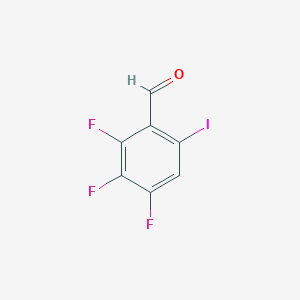

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2469555.png)

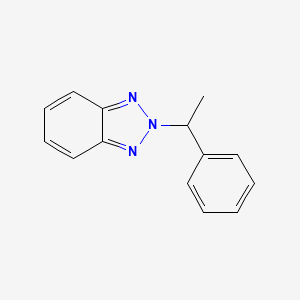

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2469559.png)

![[2-(4-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2469561.png)

![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469563.png)